molecular formula C13H17N5O2S B5858749 N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B5858749
M. Wt: 307.37 g/mol
InChI Key: CNIJLIXLACXKLG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a tert-butyl group, a hydroxyphenyl group, and a tetrazole ring

Preparation Methods

The synthesis of N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Hydroxyphenyl Group: This step involves the coupling of the tetrazole ring with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its unique structure, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing its binding affinity to certain enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar compounds to N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide include:

    N-tert-butyl-2-thioimidazole: This compound shares the tert-butyl and sulfur-containing features but has an imidazole ring instead of a tetrazole ring.

    N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: This compound has a similar hydroxyphenyl group and tert-butyl groups but features a quinoline ring instead of a tetrazole ring.

The uniqueness of this compound lies in its combination of a tetrazole ring with a hydroxyphenyl group and a tert-butyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-13(2,3)14-11(20)8-21-12-15-16-17-18(12)9-4-6-10(19)7-5-9/h4-7,19H,8H2,1-3H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJLIXLACXKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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